molecular formula C5H2Cl6N4 B14703896 1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- CAS No. 20376-31-2

1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)-

Cat. No.: B14703896
CAS No.: 20376-31-2
M. Wt: 330.8 g/mol
InChI Key: UQXORGNDTFKCJM-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its versatile applications, particularly in the field of photoinitiators, where it is used under LED exposure for free radical photopolymerization .

Chemical Reactions Analysis

1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, iodonium salts, and N-vinylcarbazole . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- as a photoinitiator involves the absorption of light, leading to the cleavage of the trichloromethyl groups and the generation of free radicals. These free radicals then initiate the polymerization process . The molecular targets and pathways involved include the interaction with monomers and the formation of polymer chains.

Comparison with Similar Compounds

1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- can be compared with other similar compounds such as:

The uniqueness of 1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)- lies in its high efficiency as a photoinitiator under LED exposure, making it a valuable compound in photopolymerization processes .

Properties

IUPAC Name

4,6-bis(trichloromethyl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl6N4/c6-4(7,8)1-13-2(5(9,10)11)15-3(12)14-1/h(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXORGNDTFKCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl6N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878762
Record name 2AMINO46BISTRIFLUOROMETHYLSYMTRIAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20376-31-2
Record name 1,3,5-Triazin-2-amine, 4,6-bis(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020376312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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